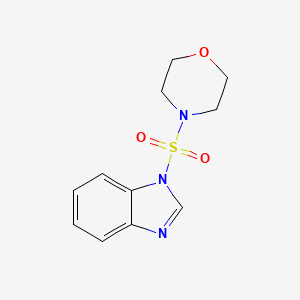![molecular formula C18H20N4O3 B4023932 4,4'-{[2-(allyloxy)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4023932.png)
4,4'-{[2-(allyloxy)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)
Übersicht
Beschreibung
Heterocyclic compounds, including pyrazoles and their derivatives, are of significant interest due to their diverse biological activities and applications in medicinal chemistry. The pyrazole moiety, in particular, is known for its relevance in pharmacological research due to its presence in many drug candidates and pharmaceuticals.
Synthesis Analysis
Synthetic approaches to heterocycles like pyrazoles often involve multi-component reactions, utilizing catalysts to enhance efficiency and selectivity. For instance, organocatalytic methods have been developed for the synthesis of tetrahydrobenzo[b]pyrans, highlighting the role of catalysts in constructing complex heterocyclic frameworks efficiently and with high selectivity (Kiyani, 2018).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is critical for their biological activity. Advances in crystallography have corrected several previously misassigned structures of complex heterocycles, underscoring the importance of accurate structural determination in the synthesis and application of these compounds (Moustafa et al., 2017).
Chemical Reactions and Properties
Heterocyclic compounds exhibit a range of chemical reactions, including cyclocondensations and rearrangements, that are essential for the synthesis of pharmacologically active molecules. The reactivity and functionalization of these compounds are crucial for developing new drugs and materials (Rossi et al., 2014).
Physical Properties Analysis
The physical properties of heterocyclic compounds, such as solubility, melting points, and stability, are influenced by their molecular structure. These properties are essential for the practical application and formulation of drugs containing these compounds.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the heteroatoms and the substitution pattern on the heterocyclic framework. These properties are critical for the biological activity and pharmacokinetic profile of drug molecules containing heterocyclic moieties (Bhattacharya et al., 2022).
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit cytotoxic effects on various human cell lines , suggesting that they may interact with cellular components involved in cell survival and proliferation.
Mode of Action
It’s synthesized via a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes . The resulting compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Similar compounds have been shown to activate autophagy proteins as a survival mechanism, while the predominant pathway of cell death was p53-mediated apoptosis .
Result of Action
The compound has been shown to have good radical scavenging activity, with some derivatives proving to be cytotoxic in the RKO cell line . In particular, one derivative proved to be a very potent scavenger and exhibited significant cytotoxicity against RKO cells .
Eigenschaften
IUPAC Name |
5-methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-(2-prop-2-enoxyphenyl)methyl]-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-4-9-25-13-8-6-5-7-12(13)16(14-10(2)19-21-17(14)23)15-11(3)20-22-18(15)24/h4-8,16H,1,9H2,2-3H3,(H2,19,21,23)(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAYJAFDSQXMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=CC=C2OCC=C)C3=C(NNC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-chlorobenzyl)thio]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B4023856.png)

![N-(5-{4-[(difluoromethyl)thio]benzyl}-1,3-thiazol-2-yl)-3-nitrobenzamide](/img/structure/B4023863.png)
![N-bicyclo[2.2.1]hept-2-yl-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4023870.png)

![ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4023876.png)
![2-(3-chlorophenyl)-5-methyl-4-{[(2-methylphenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4023884.png)
![5,5'-[(2,4-dichlorophenyl)methylene]bis(6-hydroxy-2-mercapto-3-methyl-4(3H)-pyrimidinone)](/img/structure/B4023887.png)
![1-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4023891.png)
![5-({3-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}carbonyl)pyrimidine](/img/structure/B4023893.png)
![2-{2-[4-phenyl-1-(pyridin-2-ylmethyl)-1H-imidazol-5-yl]-1H-pyrrol-1-yl}pyridine](/img/structure/B4023906.png)

![1-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]azepane](/img/structure/B4023929.png)
![3-[4-(2-methyl-5-nitrophenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole](/img/structure/B4023931.png)